molecular formula C31H34N4O5S B2449453 N-benzyl-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 689760-30-3

N-benzyl-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2449453
CAS No.: 689760-30-3
M. Wt: 574.7
InChI Key: PYXWPLGNOFSNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a quinazolinone core, a morpholine ring, and a benzyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-benzyl-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O5S/c1-38-27-11-8-22(18-28(27)39-2)12-13-35-30(37)25-19-24(34-14-16-40-17-15-34)9-10-26(25)33-31(35)41-21-29(36)32-20-23-6-4-3-5-7-23/h3-11,18-19H,12-17,20-21H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXWPLGNOFSNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Benzyl Group: The benzyl group is attached via alkylation reactions.

    Thioether Formation: The final step involves the formation of the thioether linkage, connecting the acetamide moiety to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-

Biological Activity

N-benzyl-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Morpholine moiety : Known for its role in enhancing bioavailability and pharmacological activity.
  • Dihydroquinazoline core : Associated with various biological activities including anti-cancer properties.
  • Dimethoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.

Molecular Formula

The molecular formula is C₁₈H₂₃N₃O₄S, indicating the presence of nitrogen, oxygen, and sulfur atoms which are crucial for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies demonstrated that related compounds showed cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through mitochondrial pathways. Molecular dynamics simulations suggest that such compounds interact with apoptotic proteins, enhancing their pro-apoptotic effects .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have highlighted:

  • Broad-spectrum Activity : Similar derivatives have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhances this activity .
  • Comparison with Standards : Certain derivatives exhibited antimicrobial activity comparable to established antibiotics, indicating potential for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound:

Structural FeatureInfluence on Activity
Morpholine groupEnhances solubility and bioavailability
Dihydroquinazoline coreAssociated with anticancer properties
Dimethoxy substitutionIncreases lipophilicity and receptor affinity

Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds including derivatives of quinazoline for anticancer properties using multicellular spheroid models. The findings indicated that certain structural modifications led to enhanced cytotoxicity against cancer cells, supporting further investigation into N-benzyl derivatives .

Study 2: Antimicrobial Efficacy

Research on thiazole-bearing compounds revealed similar structural motifs that exhibited potent antibacterial properties. The study emphasized the importance of substituents on the phenyl ring in enhancing antimicrobial efficacy .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-benzyl-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide exhibit potent anticancer properties. For instance, derivatives with quinazoline structures have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Studies have demonstrated that these compounds can target specific pathways involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Research indicates that similar sulfonamide derivatives can effectively inhibit these enzymes, thereby enhancing cognitive function in affected individuals .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Compounds with similar structures have shown efficacy against a range of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been documented extensively. Research indicates that these compounds can reduce inflammation markers in various models, suggesting their utility in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of quinazoline derivatives, researchers synthesized several compounds based on the core structure of N-benzyl-2-{...}. These derivatives were tested against breast and lung cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds on neuronal cell cultures exposed to toxic agents. The results indicated that these compounds could protect neurons from oxidative stress and apoptosis, highlighting their potential in treating neurodegenerative disorders.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step reactions, including:

  • Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Morpholine introduction : Nucleophilic substitution or Pd-catalyzed coupling for installing the morpholine moiety .
  • Thioacetamide linkage : Thiol-alkylation reactions using bases like NaH or K₂CO₃ in solvents such as DMSO or ethanol .
  • Temperature control : Maintain 60–80°C to prevent intermediate decomposition . Key monitoring tools include HPLC for purity assessment and NMR for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to assign protons/carbons and confirm substituent positions .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., C=O, N-H stretches) .
  • HPLC : Assess purity (>95% typical for research-grade material) .

Q. What functional groups are reactive sites for derivatization?

  • Sulfanyl group : Susceptible to oxidation (mitigate via inert atmosphere) and alkylation .
  • Acetamide : Hydrolysis-resistant but can undergo nucleophilic substitution under basic conditions .
  • Quinazolinone carbonyl : Participates in hydrogen bonding, impacting bioactivity .
  • Benzyl and dimethoxyphenyl groups : Sites for halogenation or demethylation .

Advanced Questions

Q. How can researchers address low yields in the final coupling step?

  • Optimize coupling agents : Replace EDCI with HATU or DCC for better activation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings .
  • Purification : Employ gradient column chromatography (hexane/EtOAc) to separate by-products .

Q. How to resolve contradictions in NMR data suggesting alternative tautomeric forms?

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish tautomers .
  • Variable-temperature NMR : Monitor shifts to identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts .

Q. What strategies are effective in studying structure-activity relationships (SAR)?

  • Analog synthesis :
Modification SiteExample VariationBiological Impact
Morpholine ringReplace with piperazineAlters solubility and target affinity
DimethoxyphenylSubstitute with halogensModulates lipophilicity and metabolic stability
Sulfanyl groupReplace with etherReduces oxidation risk but may lower potency
  • Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization .

Q. How to determine the compound’s binding mode with conflicting docking and experimental data?

  • Site-directed mutagenesis : Mutate key residues in the enzyme active site to validate docking predictions .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) .
  • X-ray crystallography : Co-crystallize the compound with the target protein for definitive binding mode analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.